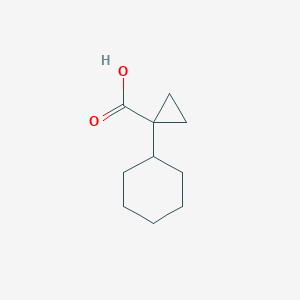

1-Cyclohexylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclohexylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFVLOHIQZJBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803736-51-8 | |

| Record name | 1-cyclohexylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

1-Cyclohexylcyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the mechanisms of these reactions.

Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may impart specific biological activities that are beneficial in therapeutic contexts.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-cyclohexylcyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy, allyl). This may reduce water solubility but improve membrane permeability .

- Fluorinated derivatives (e.g., 1-Fluorocyclopropane-1-carboxylic acid) exhibit higher acidity (pKa ~1–2) due to fluorine’s electron-withdrawing nature, whereas cyclohexyl-substituted analogs likely have pKa values closer to typical carboxylic acids (~4–5) .

Biological Activity

1-Cyclohexylcyclopropane-1-carboxylic acid (CAS No. 803736-51-8) is a carboxylic acid compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its biological activity is linked to its interactions with multiple biological targets, influencing various biochemical pathways.

Chemical Structure and Properties

This compound features a cyclopropane ring fused with a cyclohexyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity by allowing specific interactions with biological molecules.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Target Interactions : As a carboxylic acid, it may interact with various biological molecules such as enzymes, receptors, and transport proteins, influencing their activity and function.

- Biochemical Pathways : It has the potential to modulate key biochemical pathways, possibly affecting metabolic processes and signaling pathways within cells.

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities, warranting further investigation into the antimicrobial potential of this compound.

- Cytotoxic Effects : Some studies have indicated that related compounds can induce cytotoxic effects in cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies

Several case studies have explored the biological effects of related compounds. For instance:

- Case Study 1 : A study on similar cyclopropane derivatives demonstrated significant inhibition of cancer cell proliferation, suggesting that structural analogs might exhibit similar properties.

- Case Study 2 : Research into the metabolic pathways involving carboxylic acids indicated that these compounds could influence oxidative stress responses in cells, potentially leading to protective effects against cellular damage.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Related Cyclopropane Derivative | Cytotoxic | |

| Ethylene Precursor (ACCA) | Plant Stress Response |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its bioavailability and efficacy:

- Absorption : The compound's solubility and chemical structure may affect how well it is absorbed in biological systems.

- Metabolism : It may undergo biotransformation through phase I and phase II reactions, leading to metabolites that could have distinct biological activities.

- Excretion : The elimination pathways need to be studied to understand how long the compound remains active in the body.

Preparation Methods

Method Overview

A well-documented industrially relevant method involves the acidolysis of cyclopropane carboxylic acid esters using carboxylic acids under catalytic conditions. This process converts esters into the corresponding cyclopropane carboxylic acids, including 1-cyclohexylcyclopropane-1-carboxylic acid.

Reaction Conditions and Catalysts

- Starting materials: Cyclopropane carboxylic acid esters and carboxylic acids in molar ratios ranging from 1:1 to 1:20, preferably 1:1.1 to 1:3.

- Catalyst: Alkylbenzenesulfonic acid, used in relatively large amounts (5-50% by weight relative to the ester), with 7-15% being optimal.

- Temperature: Heating at 90 to 150 °C under stirring.

- Distillation: The ester byproduct is continuously distilled off under slight vacuum (500 to 1000 hPa) to drive the reaction forward.

- Catalyst recycling: The liquid residue after distillation is reused as the catalyst for subsequent batches, enhancing process sustainability.

Practical Setup

- Four-necked flask equipped with stirrer, thermometer, dropping funnel, and distillation column.

- Reaction mixture heated to above 105 °C; methyl formate byproduct distilled off at ~38 °C.

- Final product purified by fractional distillation or recrystallization depending on physical state.

Yields and Purity

- Typical yields of cyclopropane carboxylic acids reach about 87-90%.

- Purity of the isolated acid can be as high as 99.4% after distillation.

| Parameter | Value/Range | Notes |

|---|---|---|

| Ester to acid molar ratio | 1:1 to 1:20 | Preferably 1:1.1 to 1:3 |

| Catalyst amount | 5-50 wt% (7-15% optimal) | Alkylbenzenesulfonic acid |

| Reaction temperature | 90-150 °C | Stirred heating |

| Vacuum during distillation | 500-1000 hPa | To remove ester byproduct |

| Yield | ~87-90% | Based on ester used |

| Product purity | Up to 99.4% | After fractional distillation |

Advantages

- Mild reaction conditions.

- Catalyst is stable and recyclable.

- High product purity and yield.

- Scalable for industrial production.

This method is described in detail in patent EP0879813A1, which provides comprehensive procedural and mechanistic insights into the acidolysis of cyclopropane carboxylic acid esters to yield cyclopropane carboxylic acids.

Synthesis via Nitrosation and Deprotection Starting from 1-Aminocyclopropyl Formate

Method Overview

Another synthetic approach involves the transformation of 1-aminocyclopropyl formate into 1-hydroxycyclopropanecarboxylic acid derivatives, which can be further modified to obtain this compound analogs.

Reaction Steps

- Nitrosation: Dissolve 1-aminocyclopropyl formate in aqueous sulfuric acid and react with sodium nitrite at low temperature (0-5 °C) to form 1-hydroxycyclopropyl formate.

- Deprotection: Remove the ester protecting group (commonly methyl) under controlled conditions to yield the free acid.

- Extraction and Purification: After reaction completion, adjust pH, extract with ethyl acetate, dry, filter, and concentrate to isolate the acid product.

Reaction Conditions

- Molar ratios of sulfuric acid to substrate and sodium nitrite to substrate carefully controlled around 1.0-1.1:1.

- Reaction times range from 0.5 to 1 hour at temperatures between 1 and 30 °C.

- Post-reaction workup involves pH adjustment to 5-6 and organic solvent extraction.

Yields and Advantages

- Total yields of 60-70% reported for 1-hydroxycyclopropanecarboxylic acid.

- Mild, controllable reaction conditions with simple post-treatment.

- Suitable for industrial scale-up due to operability and purity of product.

| Step | Conditions | Notes |

|---|---|---|

| Nitrosation | 0-5 °C, 0.5-1 h, sulfuric acid | Sodium nitrite catalyzed |

| Deprotection | Controlled acidic/basic conditions | Removal of methyl or other alkyl esters |

| Extraction and purification | pH 5-6, ethyl acetate extraction | Drying over MgSO4, concentration |

| Yield | 60-70% | Optimized reaction conditions |

This method is detailed in patent CN110862311A and represents a valuable alternative route to cyclopropane carboxylic acids, including derivatives structurally related to this compound.

Research-Driven Synthetic Approaches and Mechanistic Insights

Advanced Synthetic Studies

Academic research, such as doctoral theses, has explored the synthesis of cyclopropane carboxylic acids with complex substituents, including this compound, focusing on stereochemical control and functional group transformations.

Key Findings

- Use of amide and carboxylic acid additives can improve cycloaddition reactions involving cyclopropane substrates.

- Post-cycloaddition transformations (oxidations, isomerizations) enable installation of functional groups relevant to the target acid.

- Mechanistic studies highlight the importance of reaction conditions in controlling diastereoselectivity and yield.

- Model studies suggest potential for cross-coupling reactions to diversify cyclopropane derivatives.

Experimental Highlights

- Reactions conducted under mild conditions with carefully selected additives.

- Improved reaction setups allow for challenging substrates like silylmethylcyclopropane derivatives.

- Yields and stereochemical outcomes optimized through systematic variation of parameters.

These insights are from a 2019 PhD thesis at the University of Bristol, which provides experimental protocols and mechanistic rationales relevant to the synthesis of cyclopropane carboxylic acids.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-cyclohexylcyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropanation of a cyclohexyl-substituted precursor. For example, starting with a cyclohexyl ketone or aldehyde, cyclopropanation can be achieved using diazomethane or transition-metal-catalyzed methods (e.g., Simmons-Smith reaction). Post-cyclopropanation, oxidation of the intermediate to the carboxylic acid is performed using strong oxidizing agents like KMnO₄ or Jones reagent. Reaction optimization includes controlling temperature (-10°C to 25°C) and solvent polarity (e.g., THF or dichloromethane) to enhance yield and minimize side reactions like ring-opening .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : The cyclopropane ring protons appear as distinct multiplet signals in the ¹H NMR spectrum (δ 1.0–2.0 ppm). The carboxylic acid proton is observed as a broad peak near δ 12–13 ppm.

- HPLC/MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) confirms purity (>95%), while high-resolution mass spectrometry (HRMS) validates the molecular ion [M-H]⁻.

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The compound exhibits limited solubility in water due to the hydrophobic cyclohexyl group but dissolves readily in polar aprotic solvents (e.g., DMSO, THF). Stability studies show degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to cyclopropane ring-opening. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below -20°C to prevent decarboxylation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl substituent influence the reactivity of the cyclopropane ring in nucleophilic substitution reactions?

- Methodological Answer : The bulky cyclohexyl group induces significant steric hindrance, slowing nucleophilic attack on the cyclopropane ring. Electronic effects (e.g., electron-withdrawing carboxyl group) polarize the ring, making it susceptible to ring-opening under acidic conditions. For example, in substitution reactions with amines, elevated temperatures (60–80°C) and polar solvents (DMF) are required to overcome steric barriers. Competing pathways (ring-opening vs. substitution) can be analyzed via kinetic studies using ¹H NMR to track intermediate formation .

Q. What strategies can mitigate competing reaction pathways during functionalization of this compound?

- Methodological Answer :

- Catalyst Design : Transition-metal catalysts (e.g., Pd/Cu) selectively promote cross-coupling over ring-opening.

- Protecting Groups : Temporarily protecting the carboxylic acid as a methyl ester reduces electron-withdrawing effects, stabilizing the cyclopropane ring during functionalization.

- Solvent Control : Non-polar solvents (toluene) disfavor ionic intermediates that lead to ring-opening. Detailed mechanistic studies using DFT calculations can predict optimal conditions .

Q. How can computational methods (e.g., DFT, MD simulations) predict the conformational stability of this compound in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level model the compound’s strain energy (~25 kcal/mol due to cyclopropane) and preferred cyclohexyl chair conformation. Molecular dynamics (MD) simulations in lipid bilayers predict membrane permeability, aiding in bioavailability optimization. These methods guide the design of analogs with reduced steric clash in target binding pockets .

Data Contradiction Analysis

Q. How can conflicting literature reports on the acid-catalyzed ring-opening of cyclopropane derivatives be resolved?

- Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., acid strength, solvent). Systematic studies using this compound show that concentrated H₂SO₄ (≥95%) induces complete ring-opening to form acyclic alkenes, while dilute HCl (1M) preserves the ring. Monitoring via GC-MS and ¹³C NMR confirms intermediate carbocation formation, validating proposed mechanisms. Contradictions are resolved by standardizing reaction protocols and reporting detailed kinetic data .

Research Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.